2-Chloro-8-fluoro-N-methylquinazolin-4-amine
CAS No.: 1594584-07-2
Cat. No.: VC4773552
Molecular Formula: C9H7ClFN3
Molecular Weight: 211.62
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1594584-07-2 |
|---|---|
| Molecular Formula | C9H7ClFN3 |
| Molecular Weight | 211.62 |
| IUPAC Name | 2-chloro-8-fluoro-N-methylquinazolin-4-amine |
| Standard InChI | InChI=1S/C9H7ClFN3/c1-12-8-5-3-2-4-6(11)7(5)13-9(10)14-8/h2-4H,1H3,(H,12,13,14) |
| Standard InChI Key | GNAVCNBCNWXIEQ-UHFFFAOYSA-N |
| SMILES | CNC1=NC(=NC2=C1C=CC=C2F)Cl |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The molecular formula C₉H₇ClFN₃ corresponds to a molecular weight of 227.63 g/mol. Key structural features include:
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Chlorine at position 2: Enhances electrophilicity and facilitates nucleophilic substitution reactions .
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Fluorine at position 8: Improves metabolic stability and membrane permeability .
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N-Methylamine at position 4: Critical for hydrogen bonding with biological targets, such as kinase ATP-binding pockets .
The SMILES notation (CNC1=NC(=NC2=C1C=CC=C2F)Cl) and InChIKey (GNAVCNBCNWXIEQ-UHFFFAOYSA-N) provide unambiguous identifiers for computational and analytical applications .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 227.63 g/mol | |
| Predicted CCS (Ų) [M+H]+ | 138.5 | |
| LogP (Estimated) | 2.1 (via PubChem) | |
| Hydrogen Bond Acceptors | 4 |
Synthetic Approaches
Nucleophilic Aromatic Substitution (SNAr)
A common route involves reacting 2,8-dihaloquinazoline precursors with methylamine. For example, 2-chloro-8-fluoroquinazolin-4-amine can be methylated using methyl iodide in the presence of a base like potassium carbonate . Microwave-assisted synthesis has been reported for analogous compounds, reducing reaction times to 15–30 minutes .
Cyclocondensation of o-Aminobenzamides
An alternative method employs o-aminobenzamide derivatives. For instance, cyclization of 2-fluoro-N-methylbenzamide with chloroacetonitrile under basic conditions (e.g., Cs₂CO₃/DMSO) yields the quinazoline core . This approach benefits from scalability, with gram-scale productions achieving yields >70% .
Table 2: Representative Synthetic Conditions
| Starting Material | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| 2-Chloro-8-fluoroquinazoline | Methylamine, K₂CO₃, DMF, 80°C | 68% | |
| o-Aminobenzamide derivative | Chloroacetonitrile, Cs₂CO₃, MW | 78% |
Biological Activity and Mechanisms
Kinase Inhibition
Quinazoline derivatives are renowned for targeting tyrosine kinases. The N-methylamine group at position 4 enables hydrogen bonding with kinase active sites, while halogen atoms enhance binding affinity. For example, the structurally related compound N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine (MPC-6827) inhibits tubulin polymerization and induces apoptosis at EC₅₀ = 2 nM .
Anticancer Efficacy
In vitro studies on analogous chlorinated quinazolines demonstrate potent activity against breast (MDA-MB-468) and hepatic (HepG2) cancer lines, with IC₅₀ values of 3.2–4.3 µM . Mechanistically, these compounds disrupt microtubule dynamics and activate caspase-3/7 pathways .
Table 3: Antiproliferative Activity of Analogous Compounds
| Compound | HepG2 IC₅₀ (µM) | MDA-MB-468 IC₅₀ (µM) | Source |
|---|---|---|---|
| 2-Chloromethyl-4-anilinoquinazoline | 3.8 | 3.2 | |
| MPC-6827 | <0.002 | <0.002 |
Applications and Future Directions
Oncology
The compound’s dual mechanism—kinase inhibition and microtubule disruption—positions it as a candidate for combination therapies. Clinical trials for analogous agents (e.g., erlotinib) validate quinazolines as anticancer scaffolds .
Neurological Disorders
CNS permeability supports potential use in Alzheimer’s disease, where kinase dysregulation (e.g., GSK-3β) is implicated .
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